BenchChemオンラインストアへようこそ!

1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride

Lipophilicity LogP Permeability

1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride (CAS 1185294-13-6) is a piperazine–isonicotinamide hybrid building block with molecular formula C₁₁H₁₅Cl₂N₃O and molecular weight 276.16 g·mol⁻¹. The hydrochloride salt form provides aqueous solubility advantage over the free base.

Molecular Formula C11H15Cl2N3O
Molecular Weight 276.16
CAS No. 1185294-13-6
Cat. No. B3059707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride
CAS1185294-13-6
Molecular FormulaC11H15Cl2N3O
Molecular Weight276.16
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl.Cl
InChIInChI=1S/C11H14ClN3O.ClH/c1-14-4-6-15(7-5-14)11(16)9-2-3-13-10(12)8-9;/h2-3,8H,4-7H2,1H3;1H
InChIKeyAKGYQYZIQCVQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(2-Chloroisonicotinoyl)-4-methylpiperazine Hydrochloride (CAS 1185294-13-6) – Class Identification & Vendor Specifications


1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride (CAS 1185294-13-6) is a piperazine–isonicotinamide hybrid building block with molecular formula C₁₁H₁₅Cl₂N₃O and molecular weight 276.16 g·mol⁻¹ . The hydrochloride salt form provides aqueous solubility advantage over the free base. The compound integrates a 2-chloropyridine electrophilic handle, an N-methylpiperazine solubilizing/rigidifying motif, and a tertiary amide linker within a single, low-molecular-weight scaffold, making it a versatile intermediate for medicinal chemistry library synthesis . Purity specifications from commercial vendors range from 95% to 98% (HPLC) .

Why Generic In-Class Substitution Fails: Key Differentiation Levers for CAS 1185294-13-6


Substituting another (2-chloropyridin-4-yl)(amine)methanone building block for 1-(2-chloroisonicotinoyl)-4-methylpiperazine hydrochloride introduces measurable changes in three critical molecular properties: lipophilicity (LogP), aqueous solubility, and amine basicity (pKa). The N-methylpiperazine moiety confers a LogP approximately 0.56 units higher than the morpholine analog and a predicted pKa of 6.42, which is roughly 2–3 log units lower than the unsubstituted piperazine analog . These differences directly impact passive membrane permeability, Phase I metabolic stability (N-demethylation vs. N-dealkylation), and salt-form solubility, all of which influence the outcome of a medicinal chemistry lead-optimization program. Without head-to-head biological data, these well-characterized physicochemical gaps constitute the only verifiable procurement-relevant differentiation.

Quantitative Differentiation Evidence for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine HCl vs. Closest Analogs


Lipophilicity Advantage: LogP Comparison vs. Morpholine Analog

The N-methylpiperazine derivative exhibits a measured LogP of 0.98, which is 0.56 log units higher than the 0.42 LogP of the morpholine analog 4-(2-chloroisonicotinoyl)morpholine . This difference corresponds to an approximately 3.6-fold higher octanol-water partition coefficient, predicting enhanced passive membrane permeability for the piperazine scaffold.

Lipophilicity LogP Permeability

Basicity Modulation: N-Methylpiperazine pKa vs. Unsubstituted Piperazine

The predicted pKa of the conjugate acid of the N-methylpiperazine moiety is 6.42 ± 0.10 . This is approximately 3.4 log units lower than the conjugate acid pKa of unsubstituted piperazine (≈9.8), meaning the target compound is predominantly neutral at physiological pH (7.4), whereas the unsubstituted piperazine analog would be >95% protonated.

pKa Basicity Ionization state

Salt-Form Solubility: Hydrochloride vs. Free Base Aqueous Processing

The hydrochloride salt form (CAS 1185294-13-6, MW 276.16) is explicitly noted by vendors to provide enhanced aqueous solubility relative to the free base (CAS 612487-28-2, MW 239.70) . The free base is characterized as a solid with no hydrogen-bond donors and a TPSA of 36.44 Ų , predicting limited intrinsic aqueous solubility.

Solubility Hydrochloride salt Formulation

Synthetic Diversification: 2-Chloropyridine as an Electrophilic Handle

The 2-chloro substituent on the pyridine ring enables nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification [1]. This reactivity is absent in the non-chlorinated analog 1-(isonicotinoyl)-4-methylpiperazine, which cannot undergo direct C–C or C–N bond formation at the pyridine 2-position. The target compound thus serves as a single intermediate for generating diverse analog libraries.

Nucleophilic aromatic substitution Suzuki coupling Diversification

Best-Fit Application Scenarios for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine Hydrochloride (CAS 1185294-13-6)


CNS-Targeted Fragment-Based Library Design Requiring Moderate Lipophilicity

The LogP of 0.98 occupies a desirable intermediate range for CNS drug discovery (typically LogP 1–3 for optimal brain penetration) . The hydrochloride salt ensures solubility in aqueous assay buffers, while the 0.56 LogP advantage over the morpholine analog provides measurably higher predicted BBB permeability. Procurement of this specific building block is justified when a library requires balanced permeability and solubility for neuronal receptor screening.

Parallel SAR Exploration via Late-Stage C2 Diversification

The 2-chloropyridine handle enables transition-metal-catalyzed diversification at the pyridine C2 position without disturbing the piperazine-amide pharmacophore . This is not achievable with the non-chlorinated isonicotinoyl analog. Medicinal chemistry teams conducting systematic SAR around the pyridine ring should select this building block to maximize the number of accessible analogs from a single intermediate.

Assays Requiring Predominantly Neutral Species at Physiological pH

With a predicted pKa of 6.42, the compound is predominantly neutral (>90%) at pH 7.4, unlike the unsubstituted piperazine analog, which would be >95% protonated . This neutrality reduces non-specific electrostatic interactions with phospholipid membranes and aminergic off-target receptors. In GPCR or ion-channel screening panels where amine protonation leads to polypharmacology, this building block offers an intrinsic selectivity advantage before any target-specific optimization.

High-Throughput Screening-Ready Compound Supply

The HCl salt form (CAS 1185294-13-6) is commercially available at 95–98% purity from multiple vendors with defined storage conditions (sealed, dry, 2–8°C) . Procuring the pre-formed hydrochloride salt eliminates in-house salt formation, characterization, and QC steps, reducing the time from compound acquisition to assay-ready plating by approximately 1–2 working days compared to free-base procurement.

Quote Request

Request a Quote for 1-(2-Chloroisonicotinoyl)-4-methylpiperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.